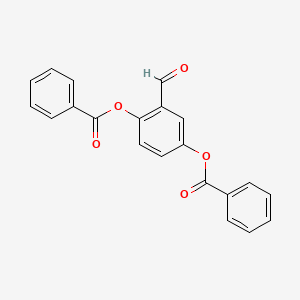
2-Formyl-1,4-phenylene dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-1,4-phenylene dibenzoate: is an aromatic compound featuring a benzene ring substituted with a formyl group and two benzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-1,4-phenylene dibenzoate typically involves the benzoylation of phenols and alcohols. One method includes the solid-phase benzoylation of phenols in a microwave reactor . The reaction conditions involve the use of benzoyl chloride and a suitable base, such as pyridine, under microwave irradiation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar benzoylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in 2-formyl-1,4-phenylene dibenzoate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Carboxy-1,4-phenylene dibenzoate.
Reduction: 2-Hydroxymethyl-1,4-phenylene dibenzoate.
Substitution: 2-Nitro-1,4-phenylene dibenzoate or 2-Bromo-1,4-phenylene dibenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Formyl-1,4-phenylene dibenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that require aromatic building blocks.
Wirkmechanismus
The mechanism of action of 2-formyl-1,4-phenylene dibenzoate involves its reactivity due to the presence of the formyl group and the aromatic ring. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: Contains a formyl group attached to a benzene ring but lacks the benzoate groups.
1,4-Diformylbenzene: Contains two formyl groups attached to a benzene ring.
1,4-Dibenzoatebenzene: Contains two benzoate groups attached to a benzene ring but lacks the formyl group.
Uniqueness: 2-Formyl-1,4-phenylene dibenzoate is unique due to the combination of a formyl group and two benzoate groups on the same benzene ring
Eigenschaften
CAS-Nummer |
137871-27-3 |
|---|---|
Molekularformel |
C21H14O5 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
(4-benzoyloxy-3-formylphenyl) benzoate |
InChI |
InChI=1S/C21H14O5/c22-14-17-13-18(25-20(23)15-7-3-1-4-8-15)11-12-19(17)26-21(24)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
SRIFBMCSPSHVHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


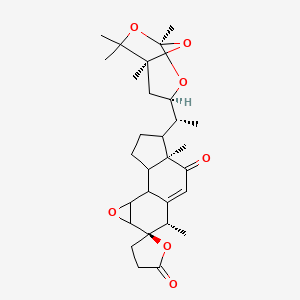

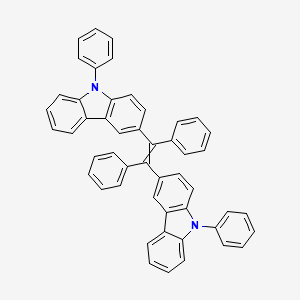
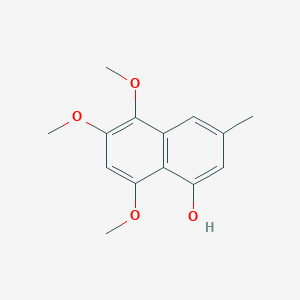
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
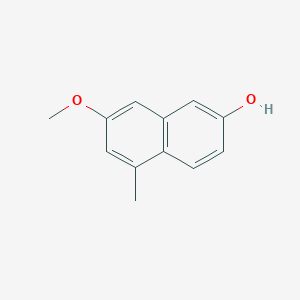
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
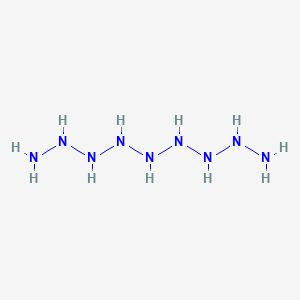
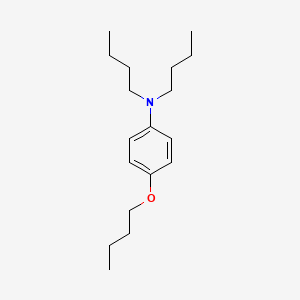
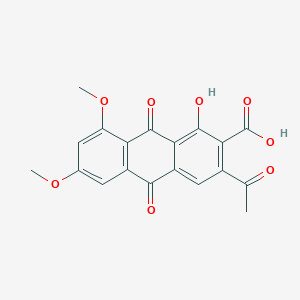
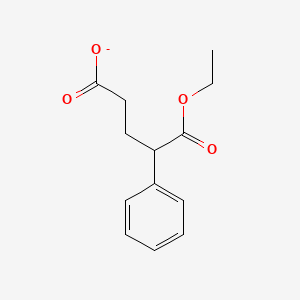
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)

